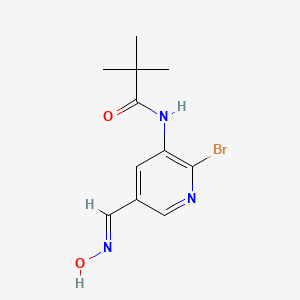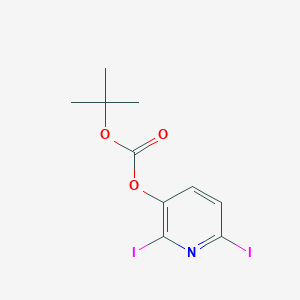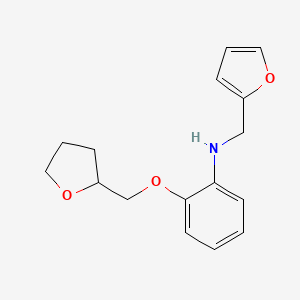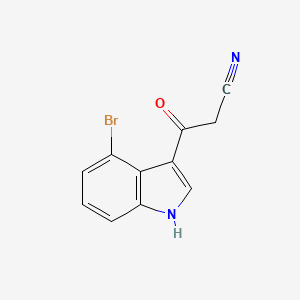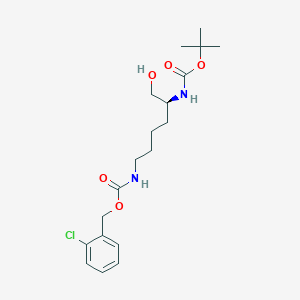
Boc-L-lys(2-CL-Z)-OL
Vue d'ensemble
Description
Chemical Reactions Analysis
The 2-Cl-Z group in Boc-L-lys(2-CL-Z)-OL is labile with HF, TFMSA, or TMSOTf and usually is removed when the peptide is cleaved from the resin . It may also be removed by hydrogenolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-L-lys(2-CL-Z)-OL include a melting point of 70-73 °C . It has an optical activity of [α]20/D −11±1°, c = 2% in DMF . The compound should be stored at 2-8°C .Applications De Recherche Scientifique
1. Protease-Catalyzed Oligomerization
Boc-L-lys(2-CL-Z)-OL and similar compounds are used in the protease-catalyzed oligomerization of l-lysine. Proteases like bromelain and papain catalyze the oligomerization, producing oligopeptides with different chain lengths and reactive amines for selective conjugation. These oligopeptides have applications in biomaterials and drug delivery systems (Qin et al., 2014).
2. Peptide Synthesis
Orthogonally protected diurethane derivatives of lysine, such as ZLys(Boc), are used in the industrial production of peptide drugs. These derivatives enable efficient peptide synthesis due to their protection and deprotection chemistry, which is vital in the synthesis of complex peptides (Wiejak et al., 1999).
3. Polypeptide Synthesis Improvement
Boc-L-lys(2-CL-Z)-OL derivatives are used to improve the synthesis of polypeptides. They act as protective agents for amino acids, facilitating the synthesis of complex polypeptides like Fmoc-L-Lys(Boc)-OH, which have applications in biochemical research and drug development (Zhao Yi-nan & Melanie Key, 2013).
4. Site-Specific Protein Conjugation
Modified lysine side-chains, like Lys(Thz), compatible with Boc/Bzl solid-phase peptide synthesis, are used for site-specific protein conjugation. This method is significant in the modification of proteins, which has implications in therapeutic protein development and drug targeting (Van de Vijver et al., 2010).
5. Crystal Structure Studies
The compound Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe illustrates a parallel zipper arrangement of interacting helical peptide columns in crystal structures. This has applications in understanding peptide interactions and designing peptide-based materials (Karle et al., 1990).
6. Redox Derivatives Synthesis
Boc-L-Lysine derivatives are used in synthesizing redox derivatives containing phenothiazine or ruthenium, which are important in the development of light-harvesting proteins, photovoltaic cells, and molecular electronic devices (Peek et al., 2009).
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-1-hydroxyhexan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O5/c1-19(2,3)27-18(25)22-15(12-23)9-6-7-11-21-17(24)26-13-14-8-4-5-10-16(14)20/h4-5,8,10,15,23H,6-7,9,11-13H2,1-3H3,(H,21,24)(H,22,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPSJIPXZNNWPD-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-lys(2-CL-Z)-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



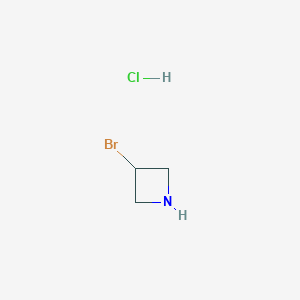
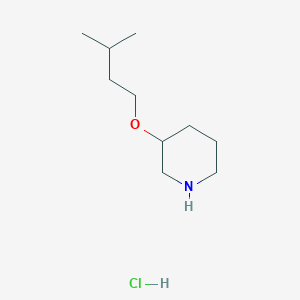
![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)
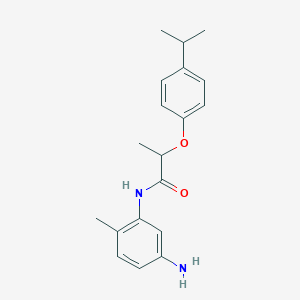
![[1-(3-Nitropyridin-2-yl)piperazin-4-yl]ethanol hydrochloride](/img/structure/B1439706.png)
![N-(5-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1439707.png)
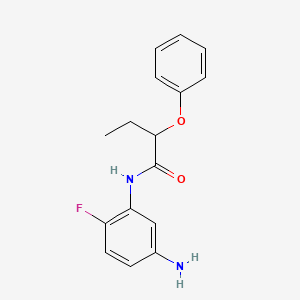
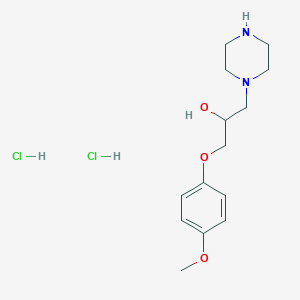
![N-[2-(2,5-Dimethylphenoxy)propyl]-N-ethylamine](/img/structure/B1439710.png)
![2-Bromo-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]-phenyl}acetamide](/img/structure/B1439712.png)
